(5-bromofuran-2-yl)(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
Description
The compound "(5-bromofuran-2-yl)(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone" is a structurally complex molecule featuring a dihydropyrazole core substituted with a 4-methoxyphenyl group at position 3 and a p-tolyl group at position 5. The 5-bromofuran-2-yl moiety is linked via a methanone bridge to the pyrazoline nitrogen.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3/c1-14-3-5-16(6-4-14)19-13-18(15-7-9-17(27-2)10-8-15)24-25(19)22(26)20-11-12-21(23)28-20/h3-12,19H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEMXTVUEZVCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-bromofuran-2-yl)(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a derivative of pyrazole and furan, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a brominated furan ring and a pyrazole moiety, which contribute to its biological properties.
1. Anti-inflammatory Activity
Research has indicated that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory effects. For instance, derivatives similar to the target compound have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at concentrations around 10 µM, compared to standard drugs like dexamethasone .
2. Antimicrobial Properties
Studies have demonstrated that pyrazole derivatives possess antimicrobial activity against various bacterial strains. The compound's structure suggests potential effectiveness against pathogens such as E. coli and Staphylococcus aureus. For example, modifications in the pyrazole structure have led to compounds that exhibit significant activity against these bacteria .
3. Anticancer Activity
The potential anticancer properties of pyrazole derivatives are notable. Certain analogs have been tested for their ability to inhibit cancer cell proliferation, with some showing promising results in reducing tumor growth in vitro and in vivo models. The presence of specific substituents on the pyrazole ring can enhance its efficacy against different cancer types .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways that lead to inflammation or tumor growth.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that furan and pyrazole derivatives can act as antioxidants, reducing oxidative stress in cells .
Study 1: Anti-inflammatory Effects
In a study examining a series of pyrazole derivatives, one compound demonstrated significant anti-inflammatory activity comparable to indomethacin. The compound was tested in carrageenan-induced edema models, showing substantial reduction in swelling .
Study 2: Antimicrobial Efficacy
A group of researchers synthesized various pyrazole derivatives and tested them against multiple bacterial strains. One derivative showed high activity against Klebsiella pneumonia, indicating the importance of structural modifications in enhancing antimicrobial properties .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
The bromofuran and dihydropyrazole motifs are recurrent in antimicrobial agents. For example:
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (): This chloro analog exhibits antimicrobial activity, suggesting that halogen substituents enhance target binding via hydrophobic or halogen-bonding interactions. The target compound’s bromofuran group may similarly improve lipophilicity and membrane penetration .
- In contrast, the target compound’s 4-methoxyphenyl group could enhance solubility while maintaining aromatic stacking .
Structural and Electronic Comparisons
Key Observations :
- Halogen Effects : Bromine in the target compound’s furan ring may confer stronger van der Waals interactions compared to chlorine in ’s thiazole derivative .
- Aryl Group Diversity : The p-tolyl group (methyl-substituted phenyl) in the target compound likely improves metabolic stability over unsubstituted phenyl groups in ’s analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
